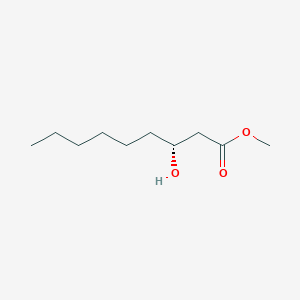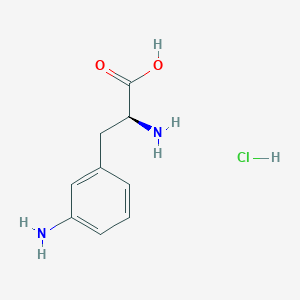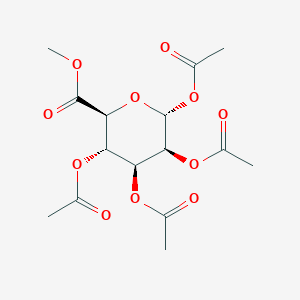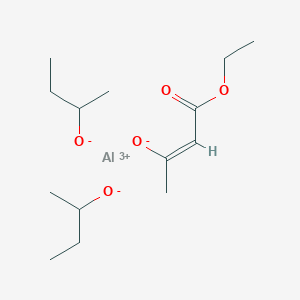
Methyl (3r)-3-hydroxynonanoate
Overview
Description
Methyl (3r)-3-hydroxynonanoate is a useful research compound. Its molecular formula is C10H20O3 and its molecular weight is 188.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (3r)-3-hydroxynonanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (3r)-3-hydroxynonanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Analysis in Solutions : Methyl (3R)-3-{[(3′R)-3′-hydroxybutanoyl]oxy}butanoate (MHBOB), a model compound of the hydroxy terminal part of poly[(R)-3-hydroxybutanoate], shows similar conformational distribution to that of the polymer backbone in both chloroform and aqueous solutions, which is significant for understanding the behavior of polyhydroxyalkanoates in different environments (Li, Uzawa, & Doi, 1997).
Synthesis and Cytotoxic Activity : Chiral derivatives of 3-hydroxynonanoic acid have been synthesized and showed cytotoxic effects against cancer cells, with the hydroxamic acid derived from 3-hydroxynonanoic acid exhibiting significant cytotoxicity against HeLa cells (Matysiak, Kula, & Blaszczyk, 2019).
Asymmetric Hydrogenation Studies : The asymmetric hydrogenation of methyl 3,5-dioxohexanoate into mixtures of 3,5-dihydroxyesters and 3-hydroxylactones was studied using ruthenium catalysts, contributing to an efficient synthesis of related hydroxy compounds (Blandin, Carpentier, & Mortreux, 1999).
Sustainable Polymer Precursor Production : Fatty acid methyl esters from rapeseed oil have been converted to methyl-9-hydroxynonanoate, a polymer precursor, by an oxidative cleavage method, highlighting a sustainable route for monomer production in the polymer industry (Louis et al., 2014).
Stereochemical Hydrogenation Studies : The stereochemical behavior of methyl 2-methyl-3-oxobutyrate hydrogenation was analyzed using modified nickel catalysts, providing insights into the stereochemical control in chemical reactions (Tai, Watanabe, & Harada, 1979).
Antiandrogen Activity Study : Studies on 3-substituted derivatives of 2-hydroxypropionanilides revealed the discovery of potent antiandrogens, highlighting the potential medical applications of related compounds (Tucker, Crook, & Chesterson, 1988).
Biocatalysis in Fatty Acid Methyl Ester Production : A coupled cascade reaction involving engineered P450 BM3 and cpADH5 in whole cells was developed for biosynthesis of hydroxy- and keto-FAMEs, demonstrating an innovative approach in biocatalysis (Ensari, de Almeida Santos, Ruff, & Schwaneberg, 2020).
properties
IUPAC Name |
methyl (3R)-3-hydroxynonanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9,11H,3-8H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCQOQFCKCGHHU-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3r)-3-hydroxynonanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene](/img/structure/B8055729.png)
![n-{4-[(4-Formyl-1h-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B8055733.png)

![Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide](/img/structure/B8055765.png)



![1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide](/img/structure/B8055787.png)
![2-[Acetyl(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B8055809.png)

